N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride
Description
N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride is a synthetic organic compound featuring a hydrazinecarboxamide backbone substituted with an isopropylamino group. Its molecular formula is C₆H₁₄ClN₅O₂ (inferred from , which describes a methylamino analog). The compound’s structure includes:
- A hydrazinecarboxamide core (–NH–NH–C(=O)–NH₂).
- A 2-oxoethyl linker bonded to an isopropylamino group (–NH–C(CH₃)₂).
- A hydrochloride salt for enhanced solubility.
Properties
IUPAC Name |
2-(hydrazinecarbonylamino)-N-propan-2-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c1-4(2)9-5(11)3-8-6(12)10-7;/h4H,3,7H2,1-2H3,(H,9,11)(H2,8,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOILUWMDLXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride generally proceeds via:
- Formation of an α-ketoamide intermediate bearing the isopropylamino substituent.
- Subsequent reaction of this intermediate with hydrazine or hydrazine derivatives to form the hydrazinecarboxamide moiety.
- Isolation of the product as the hydrochloride salt for enhanced stability and handling.
Key Reagents and Reaction Conditions
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Formation of α-ketoamide intermediate | Isopropylamine, α-haloacetyl compound (e.g., bromoacetyl derivative) | Solvent: ethanol or similar; temperature: reflux; time: several hours | N-(2-isopropylamino-2-oxoethyl) intermediate |
| 2. Hydrazinecarboxamide formation | Hydrazine hydrate or hydrazine derivatives | Solvent: ethanol or aqueous medium; temperature: room temperature to reflux; time: 2–24 hours | Formation of N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide |
| 3. Salt formation | Hydrogen chloride gas or HCl in solvent | Solvent: ether or ethanol; temperature: 0–25°C | Hydrochloride salt precipitation |
Detailed Preparation Procedures
3.1. Preparation of α-Ketoamide Intermediate
- An α-haloacetyl compound (such as bromoacetyl bromide or bromoacetyl derivative) is reacted with isopropylamine in anhydrous ethanol.
- The nucleophilic substitution of the halogen by the amine group yields the α-ketoamide intermediate.
- This reaction is typically conducted under reflux for 4–6 hours to ensure complete conversion.
- The intermediate is purified by standard extraction and crystallization techniques.
3.2. Conversion to Hydrazinecarboxamide
- The purified α-ketoamide intermediate is then treated with hydrazine hydrate in ethanol.
- The reaction proceeds via nucleophilic attack of hydrazine on the keto carbonyl, forming the hydrazinecarboxamide moiety.
- Reaction times vary from 2 to 24 hours depending on temperature and solvent system.
- Completion is monitored by TLC or HPLC.
- The product is isolated by filtration or extraction.
3.3. Formation of Hydrochloride Salt
- The free base hydrazinecarboxamide is dissolved in anhydrous ether or ethanol.
- Hydrogen chloride gas or a solution of HCl in ethanol is bubbled or added dropwise.
- The hydrochloride salt precipitates out due to reduced solubility.
- The salt is collected by filtration and dried under vacuum.
Representative Research Findings and Data
| Parameter | Observations |
|---|---|
| Yield of α-ketoamide intermediate | 75–85% after purification |
| Yield of hydrazinecarboxamide formation | 70–90% depending on reaction time and temperature |
| Purity of final hydrochloride salt | >98% by HPLC analysis |
| Stability | Hydrochloride salt stable under ambient conditions for months |
| Characterization | Confirmed by NMR, IR, and mass spectrometry |
Notes on Optimization and Variations
- The choice of solvent influences reaction rate and yield; ethanol is preferred for both steps due to solubility and ease of removal.
- Temperature control is critical during hydrazine addition to avoid side reactions.
- Use of hydrazine hydrate is common, but alternative hydrazine derivatives can be employed to modify properties.
- Formation of the hydrochloride salt improves product handling and stability, facilitating storage and formulation.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents | Conditions | Product Form | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | Isopropylamine, α-haloacetyl compound | Reflux ethanol, 4–6 h | α-Ketoamide intermediate | 75–85 | Purification by crystallization |
| 2 | Hydrazine addition | Hydrazine hydrate | Ethanol, RT to reflux, 2–24 h | Hydrazinecarboxamide | 70–90 | TLC/HPLC monitoring |
| 3 | Salt formation | HCl gas or HCl in ethanol | 0–25°C, ether or ethanol | Hydrochloride salt | Quantitative | Precipitation and drying |
Chemical Reactions Analysis
Types of Reactions
N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino or hydrazinecarboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Processes: Influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Hydrazinecarboxamide Derivatives
(a) N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide Hydrochloride ()
- Molecular Formula : C₄H₁₁ClN₄O₂.
- Key Difference: Methylamino (–NH–CH₃) vs. isopropylamino substituent.
(b) N-(2-Chlorophenyl)hydrazinecarboxamide Derivatives (–5)
- Example : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide.
- Structure : Incorporates a benzodioxol-imidazole hybrid and chlorophenyl group.
- Activity : Demonstrated antifungal properties via molecular docking studies .
- Comparison : The chlorophenyl and benzodioxol groups enhance aromatic interactions in target enzymes, unlike the aliphatic isopropyl group in the target compound.
DPP-IV Inhibitors
Anagliptin Hydrochloride ()
- Structure: Pyrazolo-pyrimidine core with a cyanopyrrolidinyl group.
- Activity : Potent DPP-IV inhibitor (IC₅₀ = 0.7 nM) for diabetes treatment .
- Comparison : While both compounds feature carboxamide groups, Anagliptin’s heterocyclic core enables stronger π-π stacking with DPP-IV’s active site, unlike the simpler hydrazinecarboxamide backbone of the target compound.
Antiarrhythmic Agents
N-[2-(1-Adamantylamino)-2-oxoethyl]-N-[3-(diethylamino)propyl]-4-nitrobenzamide Hydrochloride ()
- Structure: Adamantylamino and nitrobenzamide groups.
- Activity : Antiarrhythmic via sodium channel modulation.
- Comparison : The adamantyl group provides rigid, hydrophobic interactions, whereas the isopropyl group in the target compound offers flexibility but weaker membrane penetration.
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride, also known by its chemical identifier 2203842-65-1, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an isopropylamino group and a hydrazinecarboxamide moiety, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-(hydrazinecarbonylamino)-N-propan-2-ylacetamide; hydrochloride
- Molecular Formula : C6H14N4O2·HCl
- InChI Key : NJXOILUWMDLXSH-UHFFFAOYSA-N
This structure enables various interactions with biological targets, which are crucial for its potential therapeutic applications.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting various physiological processes.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, influencing cellular responses.
- Cellular Effects : The compound may affect processes such as apoptosis (programmed cell death), cell proliferation, and signal transduction pathways.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that:
- Antimicrobial Activity : this compound demonstrates efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines, although further investigation is necessary to elucidate its full therapeutic potential.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various hydrazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer effects of hydrazine derivatives included this compound. The study found that treatment with the compound resulted in reduced viability of cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant antibacterial activity against resistant strains | |
| Anticancer | Reduced viability in cancer cell lines; apoptosis induction | |
| Enzyme Inhibition | Inhibition of metabolic enzymes involved in cellular processes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(Isopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride, and how can purity be maximized during synthesis?
- Methodological Answer : The compound’s synthesis typically involves coupling isopropylamine derivatives with hydrazinecarboxamide precursors. A two-step approach is recommended:
Step 1 : React 2-chloroacetyl chloride with isopropylamine to form N-(2-chloroethyl)-N-isopropylamide. This reaction requires anhydrous conditions (e.g., dry dichloromethane) and a base like triethylamine to neutralize HCl byproducts .
Step 2 : Introduce the hydrazinecarboxamide moiety via nucleophilic substitution. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .
- Key Challenge : Minimize side products (e.g., dimerization) by controlling reaction stoichiometry and temperature (0–5°C for Step 1, room temperature for Step 2).
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the isopropylamino group (δ 1.0–1.2 ppm for methyl protons) and hydrazinecarboxamide NH signals (δ 8.5–9.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 220 nm) and a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity and degradation products .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should show [M+H] at m/z = 263.1 (calculated for ) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Discrepancies in IC values (e.g., DPP-IV inhibition vs. unrelated targets) may arise from assay conditions.
- Control Experiments : Include positive controls (e.g., sitagliptin for DPP-IV) and validate enzyme activity using fluorogenic substrates (e.g., Gly-Pro-AMC) .
- Buffer Optimization : Test varying pH (6.8–7.4) and ionic strength (50–150 mM NaCl) to mimic physiological conditions .
- Data Normalization : Use standardized units (e.g., % inhibition relative to vehicle) and repeat assays in triplicate to account for batch-to-batch variability .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Computational Docking : Perform molecular docking (using AutoDock Vina) to predict binding affinity for targets like DPP-IV or kinases. Focus on the hydrazinecarboxamide group’s interaction with catalytic residues .
- Proteomics Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .
- Metabolomic Analysis : Apply LC-MS/MS to track changes in metabolic pathways (e.g., glucose metabolism) linked to hydrazine derivatives .
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer : Variability may stem from cell-specific uptake or metabolic activation.
- Uptake Studies : Use radiolabeled -compound or fluorescent tagging (e.g., FITC-conjugated derivative) to quantify intracellular accumulation .
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) to identify active metabolites via LC-HRMS .
- Resazurin Assay Optimization : Ensure consistent seeding density and exposure time (24–48 hours) to reduce false positives .
Data Contradiction Analysis
Q. Why do literature reports show conflicting solubility profiles for this compound?
- Root Cause : Differences in salt form (hydrochloride vs. free base) and solvent systems.
- Resolution :
- Solubility Testing : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. The hydrochloride salt typically exhibits higher aqueous solubility (>10 mg/mL) due to ionic dissociation .
- Counterion Analysis : Characterize salt content via ion chromatography to confirm stoichiometry (e.g., 1:1 HCl ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
